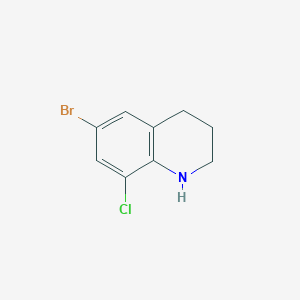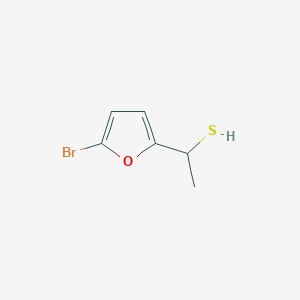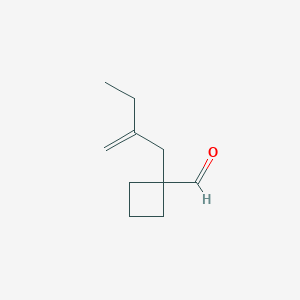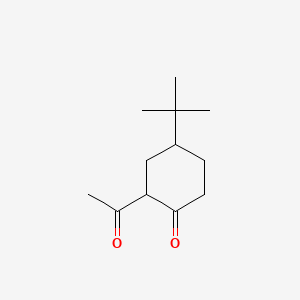amine](/img/structure/B13300059.png)
[(1-Methoxy-3,3-dimethylcyclobutyl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . It is primarily used for research purposes and is known for its unique cyclobutyl structure, which imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,3-dimethylcyclobutyl)methylamine typically involves the reaction of 3,3-dimethylcyclobutanone with methanol and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as methanesulfonic acid, under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Produces corresponding ketones or carboxylic acids.
Reduction: Yields the corresponding amine or alcohol.
Substitution: Results in various substituted cyclobutyl derivatives.
Scientific Research Applications
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of cyclobutyl compounds with biological systems.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-Methoxy-3,3-dimethylcyclobutyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The cyclobutyl ring structure allows for unique binding interactions, which can modulate the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxy-3,3-dimethylcyclobutyl)methanamine
- (1-Methoxy-3,3-dimethylcyclobutyl)ethylamine
- (1-Methoxy-3,3-dimethylcyclobutyl)propylamine
Uniqueness
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(1-methoxy-3,3-dimethylcyclobutyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-9(6-8,11-4)7-10-3/h10H,5-7H2,1-4H3 |
InChI Key |
BBEXDPISIKHVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CNC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13299984.png)
![10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13299989.png)

amine](/img/structure/B13300004.png)


![ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13300048.png)



![1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13300067.png)


